![molecular formula C16H18N2O4S2 B2913975 N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide CAS No. 932320-51-9](/img/structure/B2913975.png)
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
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Description
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a therapeutic agent. This compound is known for its unique mechanism of action and its ability to modulate various biological processes.
Scientific Research Applications
Synthesis of Quinolines
The compound serves as an intermediate in the synthesis of quinolines, which are heterocyclic aromatic organic compounds. Quinolines have a wide range of applications, including serving as the scaffold for various therapeutic agents . The process involves the reaction of Morita–Baylis–Hillman acetates with methanesulfonamide to produce tertiary dihydroquinoline sulfonamides, which can then undergo elimination to yield substituted quinoline products .
Antibacterial Agents
Derivatives of the compound have shown emergent antibacterial activity. When combined with cell-penetrating peptides like octaarginine, these derivatives can display potent antibacterial activity against both Gram-negative and Gram-positive bacteria . This suggests potential applications in developing new antibacterial therapies.
Organic Synthesis Catalysis
N-(Phenylsulfonyl)benzenesulfonamide derivatives, which are structurally related to the compound , have been used as organo-catalysts for the synthesis of 2-aryl-4,5-diphenyl-1H-imidazoles . These imidazoles have pharmaceutical activities such as anti-allergic, anti-inflammatory, and anti-tumor properties, indicating the compound’s role in facilitating the synthesis of medically relevant structures.
Crystallography Studies
The crystal structure of 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline has been determined, which can aid in understanding the conformational dynamics and bonding interactions within the molecule . This information is crucial for designing drugs and other materials that incorporate such structural motifs.
Chemical Property Prediction
The compound has been used in computational studies to predict chemical properties using various chemical identifiers or molecular structures . This application is significant in the field of cheminformatics, where predicting the behavior of chemical compounds is essential for drug discovery and material science.
Research and Industry Applications
Compounds like 2-fluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide, which are closely related to the compound , have garnered interest for their potential applications in various fields of research and industry. This highlights the versatility of the compound and its derivatives in contributing to diverse scientific endeavors.
properties
IUPAC Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-23(19,20)18-11-5-6-13-9-10-14(12-16(13)18)17-24(21,22)15-7-3-2-4-8-15/h2-4,7-10,12,17H,5-6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUCKWSGKIVTDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
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